Lisinopril S,S,S-Diketopiperazine is Lisinopril Impurity B, a known degradation product of the widely prescribed Angiotensin-converting enzyme (ACE) inhibitor Lisinopril []. Understanding the formation and presence of impurities is crucial in ensuring the quality, safety, and efficacy of pharmaceutical products.
Researchers utilize Lisinopril S,S,S-Diketopiperazine as a reference standard during various stages of drug development and manufacturing. These applications include:
By using Lisinopril S,S,S-Diketopiperazine as a reference standard, researchers can ensure the accuracy and consistency of their analytical methods, ultimately contributing to the development, production, and quality control of safe and effective Lisinopril medications.
While not extensively explored, Lisinopril S,S,S-Diketopiperazine might hold potential for future research in specific areas:
Lisinopril S,S,S-Diketopiperazine is a compound related to Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The diketopiperazine form arises as an impurity during the synthesis of Lisinopril, particularly under conditions of thermal degradation. This compound is characterized by its unique molecular structure, which includes a diketopiperazine ring, making it distinct from its parent compound and other related impurities.
While Lisinopril itself is recognized for its therapeutic effects in managing hypertension and heart failure, Lisinopril S,S,S-Diketopiperazine does not possess significant biological activity relevant for clinical use. Its primary role is as a marker for quality control in pharmaceutical manufacturing rather than as an active therapeutic agent. Studies have indicated that this diketopiperazine form does not exhibit the same efficacy as Lisinopril in inhibiting ACE or affecting blood pressure regulation .
The synthesis of Lisinopril S,S,S-Diketopiperazine is primarily linked to the degradation processes of Lisinopril itself. Key methods include:
Lisinopril S,S,S-Diketopiperazine primarily serves as:
Lisinopril S,S,S-Diketopiperazine shares similarities with several other diketopiperazines and impurities related to Lisinopril. Here are some notable compounds:
Compound Name | Structure/Type | Unique Features |
---|---|---|
Lisinopril R,S,S-Diketopiperazine | Diastereomer of Lisinopril | Formed via different pathways; potential activity |
Cyclohexyl Diketopiperazine | Structural analogue | Different ring structure; less studied |
N-2-(1-Carboxy-3-phenylpropyl)lysyllysine | Lysine analogue | Related to lysine metabolism; different activity |
Lisinopril S,S,S-Diketopiperazine is unique due to its specific formation conditions and lack of biological activity compared to its parent compound and other impurities, making it primarily relevant for analytical purposes rather than therapeutic use .
Property | Value |
---|---|
Molecular Formula | C21H29N3O4 |
Molecular Weight | 387.47 g/mol |
Chemical Name | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid |
CAS Number | 328385-86-0 |
Stereochemical Configuration | S,S,S (three defined stereogenic centers) |
The stereochemical configuration significantly influences the compound's spatial arrangement and consequently its chemical and physical properties [15]. The S configuration at all three stereogenic centers creates a specific three-dimensional structure that distinguishes this compound from its diastereomers [14] [15].
Lisinopril diketopiperazine exists in different diastereomeric forms, with the S,S,S and R,S,S configurations being the most significant and well-characterized [15]. These diastereomers differ in the stereochemical configuration at one of the three stereogenic centers, specifically at the 8a position of the pyrrolo[1,2-a]pyrazine ring system [14] [15].
The S,S,S-Diketopiperazine, also known as European Pharmacopoeia Impurity C, has all three stereogenic centers in the S configuration [18]. In contrast, the R,S,S-Diketopiperazine, designated as European Pharmacopoeia Impurity D, has an R configuration at the 8a position while maintaining the S configuration at the other two stereogenic centers [15] [17]. This single stereochemical difference results in distinct three-dimensional structures and consequently different chemical and physical properties [14] [15].
Both diastereomers share the same molecular formula (C21H29N3O4) and molecular weight (387.47 g/mol), but they are distinguished by their different CAS numbers: 328385-86-0 for the S,S,S diastereomer and 219677-82-4 for the R,S,S diastereomer [7] [17]. The chemical names also reflect their stereochemical differences: (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid for the S,S,S diastereomer and (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid for the R,S,S diastereomer [13] [17].
Table 2: Comparative Analysis of S,S,S vs. R,S,S Diastereomers of Lisinopril Diketopiperazine
Property | S,S,S-Diketopiperazine | R,S,S-Diketopiperazine |
---|---|---|
Molecular Formula | C21H29N3O4 | C21H29N3O4 |
Molecular Weight | 387.47 g/mol | 387.47 g/mol |
Chemical Name | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid |
CAS Number | 328385-86-0 | 219677-82-4 |
Stereochemical Configuration | S,S,S (three defined stereogenic centers) | R,S,S (three defined stereogenic centers) |
Origin | Intramolecular dehydration of lisinopril at high temperature | Epimerization of S,S,S-Diketopiperazine at high temperature |
The formation pathways of these diastereomers are also distinct [15]. The S,S,S-Diketopiperazine forms through intramolecular dehydration of lisinopril at elevated temperatures, typically above 135°C [16] [20]. In contrast, the R,S,S-Diketopiperazine is primarily formed through epimerization of the S,S,S diastereomer at even higher temperatures, around 190°C [15]. This epimerization involves the inversion of configuration at the 8a stereogenic center from S to R [15] [17].
These diastereomers can be differentiated using various analytical techniques, including liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [12] [19]. In liquid chromatography-mass spectrometry analysis, the diastereomers show different retention times and fragmentation patterns [12]. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the stereogenic centers, allowing for unambiguous identification of each diastereomer [19] [22].
The crystallographic and conformational properties of Lisinopril S,S,S-Diketopiperazine provide valuable insights into its three-dimensional structure and molecular interactions [11] [16]. While comprehensive crystallographic data specifically for Lisinopril S,S,S-Diketopiperazine is limited in the scientific literature, several studies have investigated its conformational characteristics and related structural properties [11] [16].
The compound features a bicyclic structure with a fused pyrrolo[1,2-a]pyrazine ring system, which adopts a specific conformation influenced by its stereochemical configuration [15] [16]. The three stereogenic centers with S configuration create a defined spatial arrangement that determines the overall molecular shape and the orientation of functional groups [14] [15].
Spectroscopic studies, particularly Fourier Transform Infrared (FTIR) spectroscopy, have revealed important conformational features of Lisinopril S,S,S-Diketopiperazine [16] [20]. The FTIR spectrum shows a characteristic carbonyl band at 1670 cm⁻¹, which is indicative of the diketopiperazine ring structure [16]. Additionally, a shift in the carboxylate signal from 1574 cm⁻¹ to 1552 cm⁻¹ is observed upon diketopiperazine formation, reflecting changes in the electronic environment around the carboxylate group [16].
Table 3: Spectroscopic Characterization of Lisinopril S,S,S-Diketopiperazine
Spectroscopic Method | Characteristic Signal/Peak | Significance |
---|---|---|
FTIR Spectroscopy | Carbonyl band at 1670 cm⁻¹ | Characteristic of diketopiperazine formation |
FTIR Spectroscopy | Carboxylate shift from 1574 cm⁻¹ to 1552 cm⁻¹ | Due to diketopiperazine formation |
FTIR Spectroscopy | Broad signal at 3422 cm⁻¹ (OH stretching) | Different from the split pattern in lisinopril |
FTIR Spectroscopy | Absence of NH₂ stretching and bending vibrations | Indicates derivatization of amine function |
Mass Spectrometry | Molecular ion at m/z 387.47 [M+H]⁺ | Confirms molecular weight |
NMR Spectroscopy | Specific signals for the diketopiperazine ring structure | Confirms cyclized structure |
NMR Spectroscopy | Signals for three stereogenic centers (S,S,S configuration) | Confirms stereochemical configuration |
The conformational stability of Lisinopril S,S,S-Diketopiperazine is influenced by intramolecular hydrogen bonding and other non-covalent interactions [11] [16]. The compound contains several functional groups capable of hydrogen bonding, including the carboxylic acid, amino group, and carbonyl groups in the diketopiperazine ring [16]. These interactions contribute to the compound's preferred conformation in both solid state and solution [16] [20].
Thermal analysis studies have provided insights into the conformational changes and phase transitions of Lisinopril S,S,S-Diketopiperazine [16] [20]. The compound exhibits a melting point of approximately 167°C, which is associated with the transition from solid to liquid state [16]. This thermal behavior is relevant to understanding the compound's stability and phase behavior under different temperature conditions [16] [20].
Table 4: Thermal Behavior and Formation of Lisinopril S,S,S-Diketopiperazine
Parameter | Description |
---|---|
Formation Mechanism | Intramolecular cyclization via dehydration of lisinopril |
Temperature for Formation | Occurs at temperatures above 135°C |
Reaction Type | Intramolecular aminolysis |
Water Liberation | Water released as by-product at temperatures ≥157°C |
Melting Point | Approximately 167°C |
The formation of Lisinopril S,S,S-Diketopiperazine involves a conformational rearrangement of lisinopril to facilitate intramolecular cyclization [15] [16]. This process requires specific spatial alignment of the reacting groups, which is influenced by the stereochemical configuration of the molecule [15] [16]. The resulting diketopiperazine structure has a more rigid conformation compared to the parent compound lisinopril, due to the formation of the bicyclic ring system [15] [16].
While detailed X-ray crystallographic data for Lisinopril S,S,S-Diketopiperazine is not extensively reported in the literature, studies on related diketopiperazine structures suggest that these compounds typically crystallize in specific space groups that accommodate their three-dimensional structure and intermolecular interactions [11]. The crystal packing is likely influenced by hydrogen bonding networks involving the carboxylic acid, amino group, and carbonyl groups [11] [16].